3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of butanoic acid, featuring a pyridine ring that is substituted with a methyl group. Its unique structure imparts significant interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound is recognized for its potential applications in drug development and as a reagent in chemical reactions.
3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid belongs to the class of carboxylic acids and pyridine derivatives. It can be sourced from chemical suppliers specializing in organic compounds, with its production often involving synthetic routes that include transition metal-catalyzed reactions. The compound is classified under organic acids due to the presence of the carboxylic acid functional group, which influences its reactivity and solubility properties.
The synthesis of 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid can be achieved through various methods, with one prominent approach being the Suzuki–Miyaura coupling reaction. This method involves the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions typically require:
Industrial production may also utilize optimized conditions for large-scale synthesis, focusing on maximizing yield and purity through techniques such as crystallization or chromatography.
The molecular structure of 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid can be described as follows:
The structure features a butanoic acid backbone with a pyridine ring that enhances its chemical reactivity and biological interactions. The presence of the methyl groups contributes to steric effects, influencing both solubility and reactivity.
3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid undergoes several types of chemical reactions:
These reactions are essential for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid involves its interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction is crucial for exploring its potential therapeutic applications, particularly in drug development contexts where it could serve as a pharmacological tool .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
The physical properties such as solubility are critical for determining how the compound behaves in different environments, influencing its application in research and industry.
3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid has several notable applications:
The versatility of this compound makes it valuable across multiple scientific disciplines, demonstrating its importance in ongoing research efforts .
Systematic Nomenclature and Molecular Identity3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid is formally identified by the CAS Registry Number 1532436-39-7 and adheres to IUPAC naming conventions for branched-chain aliphatic acids conjugated with heterocyclic systems. Its molecular formula, C₁₁H₁₅NO₂, corresponds to a molecular weight of 193.24 g/mol. The SMILES notation (CC(C)C(C1=CC(C)=CN=C1)C(=O)O) provides a linear representation of its structure, while the InChIKey offers a standardized digital identifier for database searches [1] [4].
Table 1: Nomenclature and Identifiers of 3-Methyl-2-(5-methylpyridin-3-yl)butanoic Acid
| Nomenclature Type | Identifier |
|---|---|
| Systematic IUPAC Name | 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid |
| CAS Registry Number | 1532436-39-7 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CC(C)C(C1=CC(C)=CN=C1)C(=O)O |
Structural Features and Electronic PropertiesThe molecule integrates two critical domains:
Computational analyses predict a topological polar surface area (TPSA) of ~50 Ų and moderate lipophilicity (LogP ~1.9), suggesting balanced membrane permeability and solubility—essential for drug-like properties [3].
Comparative Structural AnalysisWhen contrasted with analogs like 2-(5-methylpyridin-3-yl)butanoic acid (C₁₀H₁₃NO₂, MW 179.22 g/mol) [2] or 3-methyl-2-(pyridin-3-yl)butanoic acid (C₁₀H₁₃NO₂, MW 179.22 g/mol) [3], the 5-methylpyridyl substitution in 1532436-39-7 increases steric bulk and electron-donating capacity. This difference is evidenced by:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: